molecular formula C5H12ClNO2 B6267702 3-amino-2-methylbutanoic acid hydrochloride CAS No. 1864062-26-9

3-amino-2-methylbutanoic acid hydrochloride

Cat. No.: B6267702
CAS No.: 1864062-26-9
M. Wt: 153.61 g/mol
InChI Key: DKBLYMKGWZFCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-methylbutanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of butanoic acid, featuring an amino group and a methyl group attached to the carbon chain. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methylbutanoic acid hydrochloride typically involves the reaction of 3-amino-2-methylbutanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving 3-amino-2-methylbutanoic acid in an appropriate solvent, followed by the addition of hydrochloric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with specialized equipment to handle large volumes. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-amino-2-methylbutanoic acid hydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also participate in enzymatic reactions, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-methylbutanoic acid: This compound is structurally similar but differs in the position of the amino group.

    3-amino-2-methylpropanoic acid: Another similar compound with a shorter carbon chain.

    3-amino-2-methylpentanoic acid: A compound with a longer carbon chain.

Uniqueness

3-amino-2-methylbutanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

1864062-26-9

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

3-amino-2-methylbutanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-3(4(2)6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H

InChI Key

DKBLYMKGWZFCEV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)N)C(=O)O.Cl

Purity

95

Origin of Product

United States

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